Saudin

Description

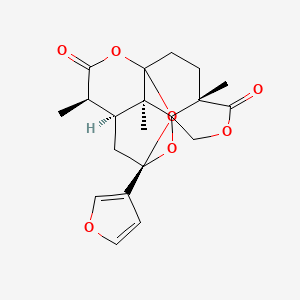

Structure

3D Structure

Properties

CAS No. |

94978-16-2 |

|---|---|

Molecular Formula |

C20H22O7 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(1R,3S,5R,6S,9S,12R,16S)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione |

InChI |

InChI=1S/C20H22O7/c1-11-13-8-18(12-4-7-23-9-12)26-19-10-24-15(22)16(19,2)5-6-20(27-18,17(13,19)3)25-14(11)21/h4,7,9,11,13H,5-6,8,10H2,1-3H3/t11-,13+,16-,17-,18-,19-,20+/m0/s1 |

InChI Key |

MIZCOUBLUGPQEO-TWLIFTOHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@]3(O[C@]4([C@@]2([C@]5(O3)COC(=O)[C@@]5(CC4)C)C)OC1=O)C6=COC=C6 |

Canonical SMILES |

CC1C2CC3(OC4(C2(C5(O3)COC(=O)C5(CC4)C)C)OC1=O)C6=COC=C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saudin; |

Origin of Product |

United States |

Foundational & Exploratory

Saudin diterpenoid classification and properties

An In-depth Technical Guide to Saudin Diterpenoids: Classification, Properties, and Experimental Analysis

Foreword: This document provides a comprehensive technical overview of this compound, a notable diterpenoid, and its related compounds. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide delves into the classification, known biological properties, and detailed experimental protocols relevant to the study of these molecules.

Introduction

This compound is a diterpenoid that was first isolated from the African flowering plant Cluytia richardiana.[1] It is distinguished by its novel 6,7-seco-labdane carbon skeleton, a unique structural feature that has attracted interest for total synthesis.[1][2] Diterpenoids, as a class, are C20 compounds derived from four isoprene (B109036) units and are known for their vast structural diversity and wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] While the broader class is pharmacologically rich, this compound itself has been primarily investigated for its hypoglycemic effects. This guide will synthesize the current knowledge on this compound and place it within the broader context of diterpenoid research.

Classification of Diterpenoids

Diterpenoids are classified based on their carbon skeletons, which arise from the cyclization of the precursor geranylgeranyl pyrophosphate (GGPP). Major classes include abietane, kaurane, atisane, and labdane (B1241275), among others. This compound belongs to the labdane family and is further characterized as a 6,7-seco-labdane, indicating a break in the bond between carbons 6 and 7 of the parent labdane structure.

Recently, further research on related plants like Clutia lanceolata has led to the isolation of 19 new diterpenoids, highlighting the structural diversity within this genus.

Caption: General classification hierarchy of diterpenoids, showing this compound's origin.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. Its complex structure has been elucidated through various spectroscopic techniques and confirmed by total synthesis.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₂O₇ | |

| Molar Mass | 374.389 g·mol⁻¹ | |

| CAS Number | 94978-16-2 | |

| Appearance | Amorphous Powder | |

| Origin | Cluytia richardiana, Clutia lanceolata |

Biological Properties and Mechanisms

The primary biological activity reported for this compound is its effect on blood glucose levels. Research into other areas like anticancer or anti-inflammatory effects is limited for this compound itself, though related diterpenoids have shown activity.

Hypoglycemic Activity

This compound has demonstrated a significant hypoglycemic effect in animal models. Studies in fasted mice showed that this compound administered orally (80 mg/kg) or intraperitoneally (40 mg/kg) caused a marked reduction in blood glucose levels. Interestingly, the mechanism appears complex and potentially contradictory in the literature. Some research indicates that compounds related to this compound enhance glucose-triggered insulin (B600854) release from murine pancreatic islets. Conversely, another study reported that this compound's hypoglycemic effect in rats was associated with a decrease in plasma insulin activity and that it inhibited insulin release from isolated perfused islets of Langerhans, suggesting a mechanism independent of insulin secretion.

Anticancer Activity

There is currently no direct evidence to support significant anticancer activity for this compound. A related 6,7-secolabdane diterpene, saudinolide, isolated from the same plant (Clutyia richardiana), exhibited only minimal cytotoxic impact on HepG2 and Hep3B human hepatic cancer cell lines. In contrast, other diterpenoids like psiadin have shown considerable dose-dependent cytotoxicity against these cell lines, primarily by inducing cell cycle arrest.

| Compound | Cell Line | Concentration | Effect | Reference |

| Saudinolide | HepG2 | Up to 325 µg/mL (72h) | Minimal impact | |

| Hep3B | Up to 325 µg/mL (72h) | 20-30% cytotoxicity | ||

| Psiadin | HepG2 / Hep3B | 10 µg/mL (72h) | >50% cell death | |

| HepG2 / Hep3B | 60-80 µg/mL (72h) | Total cell kill | ||

| Plectranthone | Hep3B | 125 µg/mL (72h) | 50% cell kill | |

| HepG2 | 325 µg/mL (72h) | 50% cell kill |

Anti-inflammatory and Antimicrobial Activities

Many diterpenoids are known to possess potent anti-inflammatory and antimicrobial properties. For instance, certain labdane diterpenoids inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by suppressing signaling pathways such as NF-κB and PI3K/Akt. Similarly, diterpenoids like psiadin have shown antimicrobial activity and an ability to inhibit bacterial efflux pumps. However, to date, specific studies evaluating this compound for these properties have not been reported in the reviewed literature.

Caption: General anti-inflammatory mechanism for some diterpenoids.

Experimental Protocols

This section outlines the methodologies commonly employed in the research of this compound and related diterpenoids.

Isolation and Structure Elucidation

The process involves extraction, fractionation, and purification followed by structural analysis.

Protocol:

-

Extraction: Dried and powdered plant material (e.g., aerial parts of Clutia lanceolata) is subjected to extraction with a suitable solvent like methanol (B129727) or ethanol (B145695) at room temperature.

-

Fractionation: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Chromatographic Purification: The bioactive fraction (e.g., EtOAc fraction) is subjected to a series of chromatographic techniques:

-

Column Chromatography (CC): Using silica (B1680970) gel or Sephadex LH-20 to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): A semi-preparative or preparative HPLC with a suitable column (e.g., C18) is used for the final purification of individual compounds.

-

-

Structure Determination: The structure of the purified compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the complete chemical structure and relative stereochemistry.

-

X-ray Crystallography: Single-crystal X-ray diffraction is employed for unambiguous confirmation of the structure and absolute configuration when suitable crystals are obtained.

-

Caption: Workflow for the isolation and characterization of this compound.

In Vivo Hypoglycemic Assay

This protocol is based on studies performed on rodents to assess the blood glucose-lowering effects of this compound.

Protocol:

-

Animal Model: Use adult male albino mice or Wistar rats, fasted for 18-24 hours with free access to water.

-

Grouping: Divide animals into control and treatment groups (n=6-8 per group).

-

Drug Administration:

-

Control Group: Administer the vehicle (e.g., 1% Tween 80 in distilled water) orally (p.o.) or intraperitoneally (i.p.).

-

Treatment Group: Administer this compound suspension at specific doses (e.g., 40 mg/kg i.p. or 80 mg/kg p.o.).

-

-

Blood Sampling: Collect blood samples from the tail vein at time 0 (pre-dose) and at subsequent time points (e.g., 1, 2, 4, 6 hours post-administration).

-

Glucose Measurement: Measure blood glucose concentration using a standard glucometer.

-

Data Analysis: Calculate the percentage change in blood glucose from the baseline for each group and compare the treatment group to the control using appropriate statistical tests (e.g., Student's t-test or ANOVA).

In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cells (e.g., HepG2, Hep3B) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., saudinolide, 10-325 µg/mL) for specified durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

This compound is a structurally unique 6,7-seco-labdane diterpenoid with confirmed hypoglycemic properties. However, the precise mechanism of this action remains to be fully elucidated, with conflicting reports on its effect on insulin secretion. While the broader class of diterpenoids exhibits a wide array of pharmacological activities, including anticancer and anti-inflammatory effects, this compound itself has not yet been shown to be active in these areas.

Future research should focus on:

-

Mechanism of Action: Unraveling the molecular targets and signaling pathways responsible for this compound's hypoglycemic effect.

-

Broader Bioactivity Screening: Evaluating this compound and its derivatives for anti-inflammatory, antimicrobial, and antiviral properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to identify the key structural features required for its biological activity, potentially leading to the development of more potent therapeutic agents.

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its potential as a clinical drug candidate.

References

Saudin from Cluytia richardiana: A Technical Guide to its Natural Sourcing, Isolation, and Hypoglycemic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saudin, a structurally unique diterpenoid isolated from the African flowering plant Cluytia richardiana, has demonstrated significant hypoglycemic properties.[1] This technical guide provides an in-depth overview of the natural sourcing of this compound, a comprehensive, representative protocol for its isolation and purification, and a detailed exploration of its proposed mechanism of action. Notably, this compound's ability to lower blood glucose appears to operate through an insulin-independent signaling pathway, making it a compelling candidate for further investigation in the development of novel anti-diabetic therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the scientific and therapeutic potential of this compound.

Introduction

Cluytia richardiana, a plant native to sub-Saharan Africa and the Arabian Peninsula, is the primary natural source of the diterpenoid this compound.[1] First identified in 1985, this compound's novel 6,7-seco-labdane carbon skeleton and its observed hypoglycemic effects in rodent models have made it a subject of interest in the field of natural product chemistry and pharmacology. The growing global burden of type 2 diabetes necessitates the exploration of new therapeutic agents with diverse mechanisms of action. This compound's insulin-independent hypoglycemic activity presents a promising avenue for the development of drugs that could complement existing diabetes treatments.

Natural Source and Phytochemistry

Cluytia richardiana belongs to the family Peraceae (formerly part of Euphorbiaceae), a family known for its rich diversity of diterpenoids.[2][3] Phytochemical analysis of Cluytia species has revealed the presence of various secondary metabolites, with diterpenoids being a prominent class of compounds. The biosynthesis of this compound in C. richardiana likely follows the mevalonate (B85504) pathway, leading to the formation of geranylgeranyl pyrophosphate, the common precursor for all diterpenoids.

Isolation and Purification of this compound

Experimental Protocol: A Representative Guide

3.1.1. Plant Material Collection and Preparation

-

Collect the aerial parts (leaves and stems) of Cluytia richardiana.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 1-2 weeks.

-

Once completely dry, grind the plant material into a coarse powder using a mechanical grinder.

3.1.2. Extraction

-

Macerate the powdered plant material (e.g., 1 kg) with a non-polar solvent such as n-hexane or petroleum ether at room temperature for 48-72 hours with occasional agitation. This initial extraction aims to remove lipids and other non-polar constituents.

-

Filter the extract and repeat the maceration process with a solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), for another 48-72 hours. Diterpenoids like this compound are typically extracted in this fraction.

-

Concentrate the dichloromethane or ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3.1.3. Chromatographic Purification

-

Step 1: Silica (B1680970) Gel Column Chromatography (CC)

-

Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles. The fractions containing this compound are expected to elute with a mobile phase of intermediate polarity.

-

-

Step 2: Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)

-

Further purify the this compound-rich fractions obtained from column chromatography using pTLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Alternatively, for higher resolution and purity, utilize preparative HPLC with a C18 column and a mobile phase gradient of water and methanol (B129727) or acetonitrile.

-

Monitor the purification by UV detection.

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

3.1.4. Structure Elucidation and Purity Assessment

-

Confirm the identity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Assess the purity of the final compound using analytical HPLC.

Data Presentation: Quantitative Analysis

The following table presents hypothetical yet realistic quantitative data for the isolation of this compound, as specific values from the original literature are not available.

| Parameter | Value |

| Starting Plant Material (dry weight) | 1 kg |

| Crude Dichloromethane Extract Yield | 25 g |

| Partially Purified Fraction (Post CC) | 2.5 g |

| Final Yield of Pure this compound | 150 mg |

| Purity (by HPLC) | >98% |

| Overall Yield | 0.015% |

Biological Activity and Proposed Mechanism of Action

Hypoglycemic Effects

Studies have demonstrated that this compound exhibits a marked hypoglycemic effect in animal models. A significant observation is that this effect is not associated with an increase in plasma insulin (B600854) levels; in fact, this compound has been shown to decrease plasma insulin activity and inhibit insulin release from isolated pancreatic islets. This indicates that this compound's mechanism of action is independent of insulin secretion.

Proposed Signaling Pathway: Insulin-Independent Glucose Uptake

Given that this compound lowers blood glucose without stimulating insulin secretion, it is hypothesized to act on peripheral tissues, primarily skeletal muscle, to enhance glucose uptake through an insulin-independent pathway. The most probable target for such a mechanism is the AMP-activated protein kinase (AMPK) signaling pathway .

AMPK is a cellular energy sensor that, when activated, promotes ATP-producing catabolic pathways and inhibits ATP-consuming anabolic pathways. In skeletal muscle, AMPK activation is a key mechanism for increasing glucose uptake, particularly during exercise.

The proposed signaling pathway for this compound is as follows:

-

This compound enters skeletal muscle cells.

-

This compound activates AMPK. The precise mechanism of activation is unknown but could involve direct allosteric activation or indirect activation by modulating the cellular AMP:ATP ratio.

-

Activated AMPK phosphorylates downstream targets. This includes key proteins involved in glucose transport.

-

Translocation of GLUT4 to the plasma membrane. Phosphorylation of downstream targets of AMPK signals the translocation of Glucose Transporter Type 4 (GLUT4) vesicles to the cell surface.

-

Increased glucose uptake. The increased presence of GLUT4 transporters on the plasma membrane facilitates the uptake of glucose from the bloodstream into the muscle cell, thereby lowering blood glucose levels.

This proposed mechanism aligns with the observed insulin-independent hypoglycemic effect of this compound.

Visualizations

Experimental Workflow for this compound Isolation

References

In-Depth Technical Guide to Saudin: A Diterpenoid with Novel Hypoglycemic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saudin, a naturally occurring diterpenoid, has demonstrated significant hypoglycemic activity in preclinical studies. This technical guide provides a comprehensive overview of its chemical properties, known biological effects, and putative mechanism of action. Notably, this compound's ability to lower blood glucose appears to be independent of insulin (B600854) secretion, suggesting a novel therapeutic approach for managing hyperglycemia. This document summarizes key quantitative data, outlines a detailed experimental protocol for investigating its effects on glucose uptake, and presents visual representations of its proposed signaling pathway and experimental workflow.

Chemical and Physical Properties

This compound is a complex diterpenoid isolated from the plant Cluytia richardiana. Its fundamental chemical identifiers are crucial for research and regulatory purposes.

| Property | Value | Reference |

| CAS Number | 94978-16-2 | [1] |

| Molecular Formula | C20H22O7 | [1] |

| Median Lethal Dose (LD50) | 500 ± 15.79 mg/kg (in mice via intraperitoneal injection) | [1] |

Hypoglycemic Activity and Mechanism of Action

Preclinical studies have consistently demonstrated the glucose-lowering effects of this compound. A key finding is that its hypoglycemic action is observed in non-alloxanized (normal) mice but not in alloxanized mice, whose pancreatic beta-cells have been destroyed. This crucial observation suggests that this compound does not act by stimulating insulin secretion from the pancreas.

Further supporting this, studies have shown that administration of this compound is associated with a significant decrease in plasma insulin levels . In vitro experiments using isolated perfused islets of Langerhans have confirmed that this compound inhibits insulin release .[1][2]

Based on these findings, the hypoglycemic effect of this compound is hypothesized to occur through one or both of the following insulin-independent mechanisms:

-

Enhanced Glucose Uptake: this compound may directly promote the uptake of glucose into peripheral tissues, such as skeletal muscle and adipose tissue.

-

Inhibition of Hepatic Gluconeogenesis: this compound could potentially suppress the production of glucose in the liver.

While the precise molecular targets have yet to be fully elucidated, the insulin-independent nature of this compound's action makes it a compelling candidate for further investigation, particularly for conditions characterized by insulin resistance.

Proposed Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for this compound's hypoglycemic action, focusing on the potential for direct activation of glucose uptake in peripheral tissues, independent of the classical insulin signaling cascade.

Caption: Hypothesized signaling pathway of this compound's hypoglycemic action.

Experimental Protocols

To further elucidate the mechanism of action of this compound, a detailed experimental protocol to assess its effect on glucose uptake in a relevant cell line, such as L6 myotubes or 3T3-L1 adipocytes, is provided below.

Objective: To determine the in vitro effect of this compound on glucose uptake.

Materials:

-

L6 myotubes (or 3T3-L1 adipocytes)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

-

Krebs-Ringer Phosphate (KRP) buffer

-

Cytochalasin B

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induce differentiation into myotubes by switching to DMEM with 2% FBS once cells reach confluence. Allow 5-7 days for differentiation.

-

-

Serum Starvation:

-

Prior to the experiment, starve the differentiated myotubes in serum-free DMEM for 3-4 hours to establish a basal state.

-

-

Treatment with this compound:

-

Prepare stock solutions of this compound in DMSO.

-

Treat the starved cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) in KRP buffer for a specified time (e.g., 30, 60, 120 minutes). Include a vehicle control (DMSO) and a positive control (e.g., insulin).

-

-

Glucose Uptake Assay:

-

Following treatment, add 2-deoxy-D-[³H]glucose to each well and incubate for 10-15 minutes.

-

To determine non-specific uptake, treat a subset of wells with cytochalasin B, a glucose transporter inhibitor, prior to the addition of the radiolabeled glucose.

-

-

Cell Lysis and Scintillation Counting:

-

Terminate the assay by washing the cells with ice-cold KRP buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.

-

Normalize the data to the protein concentration of each sample.

-

Compare the glucose uptake in this compound-treated cells to the vehicle control.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for determining the effect of this compound on glucose uptake.

Caption: Experimental workflow for this compound glucose uptake assay.

Conclusion and Future Directions

This compound presents a promising avenue for the development of new hypoglycemic agents with a mechanism of action distinct from existing therapies. Its ability to lower blood glucose without stimulating insulin secretion could be particularly beneficial for individuals with insulin resistance.

Future research should focus on:

-

Identifying the specific molecular target(s) of this compound.

-

Elucidating the precise signaling pathways modulated by this compound, including a thorough investigation of its effects on AMPK and PI3K/Akt signaling.

-

Evaluating the long-term efficacy and safety of this compound in relevant animal models of diabetes and insulin resistance.

-

Investigating the potential for synergistic effects when combined with other antidiabetic agents.

A deeper understanding of this compound's pharmacology will be instrumental in harnessing its therapeutic potential for the management of metabolic disorders.

References

The Diterpenoid Saudin: A Technical Guide on its Discovery, History, and Hypoglycemic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saudin, a structurally complex diterpenoid, has garnered significant scientific interest since its discovery due to its potent hypoglycemic activity. Isolated from the leaves of the Saudi Arabian plant Cluytia richardiana, this compound presents a unique rearranged labdane (B1241275) carbon skeleton. Its ability to lower blood glucose levels, seemingly through an insulin-independent mechanism, positions it as a compelling subject for diabetes research and a potential lead for novel therapeutic development. This technical guide provides a comprehensive overview of the discovery, history, total synthesis, and biological evaluation of this compound, including available quantitative data, detailed experimental protocols, and a proposed mechanism of action.

Discovery and History

This compound was first isolated from the leaves of the toxic plant Cluytia richardiana, a plant native to Saudi Arabia.[1] The discovery was notable for two main reasons: the compound's unique and intricate molecular architecture, featuring seven stereogenic centers and a hexacyclic ring system, and its significant hypoglycemic properties.[1][2] The structural complexity and the potential therapeutic value of this compound have since spurred considerable efforts in the field of organic chemistry, leading to its total synthesis by multiple research groups.[1][2][3]

Physicochemical Properties

While detailed physicochemical data are sparse in the available literature, the fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₇ | [2] |

| Molar Mass | 374.39 g/mol | [2] |

| Class | Diterpenoid | [2] |

| Source | Cluytia richardiana | [1] |

Biological Activity: Hypoglycemic Effects

The primary biological activity associated with this compound is its potent hypoglycemic effect, which has been observed in animal models.

In Vivo Studies

Studies in non-alloxanized mice and rats (models for type 2 diabetes) have demonstrated that this compound can significantly lower blood glucose levels.[4] A key finding is that this effect appears to be independent of insulin (B600854) secretion. In fact, this compound has been shown to inhibit the release of insulin from isolated pancreatic islets.[4] This suggests that the compound does not act as an insulin secretagogue but rather exerts its effects through alternative pathways, such as enhancing peripheral glucose uptake or inhibiting hepatic glucose production.

| Animal Model | Dose | Effect | Reference |

| Non-alloxanized mice | 80 mg/kg (p.o.) | Marked hypoglycemic effect | [4] |

| Non-alloxanized mice | 40 mg/kg (i.p.) | Hypoglycemic effect | [4] |

| Non-alloxanized rats | 40 mg/kg (i.p.) | Hypoglycemic effect in fed animals | [4] |

| Alloxanized rats | 40 mg/kg (i.p.) | No change in blood glucose | [4] |

Proposed Mechanism of Action

The observation that this compound exerts a hypoglycemic effect while simultaneously inhibiting insulin secretion strongly points towards an insulin-independent mechanism of action. Potential pathways include the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, or direct modulation of glucose transporters, such as GLUT4, leading to increased glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.

Below is a proposed signaling pathway for this compound's hypoglycemic effect, presented as a hypothesis for further investigation.

Caption: Proposed insulin-independent signaling pathway for this compound.

Experimental Protocols

Isolation of this compound from Cluytia richardiana

Note: This is a generalized protocol based on descriptions of natural product isolation.

-

Extraction: Air-dried and powdered leaves of Cluytia richardiana are extracted with a non-polar solvent such as petroleum ether or hexane (B92381) at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of (±)-Saudin

The total synthesis of this compound is a complex, multi-step process. The following outlines a key strategic approach that has been successfully employed. For detailed step-by-step procedures, please refer to the primary literature.[1][2]

Caption: A generalized workflow for the total synthesis of this compound.

In Vivo Hypoglycemic Activity Assay

-

Animal Model: Use healthy, adult, non-diabetic (non-alloxanized) male Wistar rats or Swiss albino mice.

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Fasting: Fast the animals overnight (12-18 hours) with free access to water before the experiment.

-

Grouping: Divide the animals into control and treatment groups (n=6-8 per group).

-

Baseline Blood Glucose: Collect a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.

-

Drug Administration:

-

Control Group: Administer the vehicle (e.g., 0.5% carboxymethylcellulose in saline) intraperitoneally (i.p.) or orally (p.o.).

-

Treatment Group: Administer this compound, suspended in the vehicle, at the desired dose (e.g., 40 mg/kg i.p.).

-

-

Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after drug administration and measure the blood glucose levels.

-

Data Analysis: Calculate the percentage reduction in blood glucose at each time point compared to the baseline and compare the results between the control and treatment groups using appropriate statistical tests.

Future Directions

The potent insulin-independent hypoglycemic activity of this compound makes it a highly attractive candidate for further investigation. Future research should focus on:

-

Elucidating the precise molecular mechanism of action: Investigating the effects of this compound on key signaling proteins such as AMPK and its downstream targets, as well as its direct interaction with glucose transporters.

-

Comprehensive pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its safety profile, are crucial steps for any potential therapeutic development.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify the key structural features responsible for its hypoglycemic activity and to potentially develop more potent and safer derivatives.

-

Evaluation in diabetic animal models: Testing the efficacy of this compound in well-established models of type 2 diabetes to further validate its therapeutic potential.

Conclusion

This compound stands out as a fascinating natural product with a complex chemical structure and promising biological activity. Its discovery has not only posed a significant challenge and a triumph for synthetic chemistry but has also opened up new avenues for the development of novel hypoglycemic agents that operate independently of insulin. While further research is needed to fully understand its mechanism of action and therapeutic potential, this compound represents a valuable lead compound in the ongoing search for new treatments for metabolic disorders.

References

- 1. Inhibition of human pancreatic islet insulin release by receptor-selective somatostatin analogs directed to somatostatin receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Saudin and its Analogues: A Technical Guide to a Novel Class of Hypoglycemic Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of saudin, a novel diterpenoid natural product, and its recently discovered analogues. It covers their chemical structures, biological activities with a focus on their hypoglycemic and insulin-enhancing properties, and the current understanding of their mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts in this area.

Introduction

This compound is a diterpenoid first isolated from the African flowering plant Cluytia richardiana.[1] It possesses an unusual 6,7-seco-labdane carbon skeleton, which has attracted interest for its total synthesis.[1] Early studies revealed that this compound exhibits a significant hypoglycemic effect in rodent models, suggesting its potential as a lead compound for the development of new anti-diabetic therapies.[1] Recent phytochemical investigations of a related plant, Clutia lanceolata, have led to the isolation of 19 new diterpenoids, some of which are structurally related to this compound and also demonstrate promising bioactivities related to glucose metabolism.

Chemical Structures

The chemical structures of this compound and its 19 analogues isolated from Clutia lanceolata are presented below. These compounds share a common diterpenoid core, with variations in their stereochemistry and functional groups.

This compound

-

Chemical Formula: C₂₀H₂₂O₇

-

CAS Number: 94978-16-2

(Structure of this compound to be inserted here if available from a chemical drawing tool)

This compound Analogues from Clutia lanceolata

The 19 analogues from Clutia lanceolata represent three new structural classes of diterpenoids. Their structures were elucidated using HRMS and a range of NMR techniques.

(A comprehensive figure showing the structures of the 19 analogues from Clutia lanceolata would be presented here. For the purpose of this response, a descriptive summary is provided.)

The analogues exhibit variations in the core tetracycle and side-chain modifications. Notably, some of these compounds are closely related to the known hypoglycemic compound this compound.

Biological Activity and Quantitative Data

This compound and its analogues have demonstrated significant effects on glucose metabolism. The available quantitative data are summarized in the table below for easy comparison.

| Compound | Source Organism | Biological Activity | Quantitative Data | Reference |

| This compound | Cluytia richardiana | Hypoglycemic effect in non-alloxanized fasted mice | 40 mg/kg i.p. | [1] |

| This compound | Cluytia richardiana | Hypoglycemic effect in fed, non-alloxanized rats | 40 mg/kg i.p. | [1] |

| This compound | Cluytia richardiana | Median Lethal Dose (LD50) in mice | 500 ± 15.79 mg/kg i.p. | |

| Lanceolide P | Clutia lanceolata | Strong enhancement of glucose-triggered insulin (B600854) release from murine pancreatic islets | Data not available in abstract | |

| Unnamed Analogue | Clutia lanceolata | Strong enhancement of glucose-triggered insulin release from murine pancreatic islets | Data not available in abstract |

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound and its analogues appears to be complex, potentially involving both insulin-dependent and -independent pathways.

This compound: An Insulin-Independent Mechanism

Studies on this compound have indicated that its hypoglycemic effect may not be mediated by insulin secretion. In fact, this compound was found to be effective in non-alloxanized animals but not in alloxanized animals, which have depleted pancreatic β-cells. Furthermore, this compound was observed to decrease plasma insulin activity and inhibit insulin release from isolated pancreatic islets. This suggests that this compound may act on peripheral tissues to enhance glucose uptake or utilization through a mechanism that does not directly involve the stimulation of insulin release. The precise molecular target of this compound remains to be elucidated.

This compound Analogues from Clutia lanceolata: An Insulin-Enhancing Mechanism

In contrast to this compound, certain analogues isolated from Clutia lanceolata, such as Lanceolide P, have been shown to strongly enhance glucose-triggered insulin release from murine pancreatic islets. This suggests a mechanism of action that is dependent on functional pancreatic β-cells and involves the potentiation of insulin secretion. This finding opens up a new avenue for the development of insulin secretagogues.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its analogues.

Isolation of this compound from Cluytia richardiana

The following protocol is based on the method described in the patent literature.

Workflow for this compound Isolation

Detailed Protocol:

-

Plant Material Preparation: Air-dry the aerial parts of Cluytia richardiana and grind them into a coarse powder.

-

Extraction: Extract the powdered plant material with petroleum ether at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Fractionation: Elute the column with a solvent gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: Combine the this compound-rich fractions, concentrate them, and induce crystallization by slow evaporation or by dissolving in a minimal amount of a suitable solvent and adding a less polar co-solvent.

-

Purification: Recrystallize the obtained crystals to achieve high purity of this compound.

Alloxan-Induced Diabetic Mouse Model

This protocol describes the induction of diabetes in mice using alloxan (B1665706), a chemical that selectively destroys pancreatic β-cells.

Materials:

-

Alloxan monohydrate

-

Sterile 0.9% saline solution

-

Glucose meter and test strips

-

Mice (e.g., Swiss albino)

Protocol:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the mice overnight (12-16 hours) with free access to water.

-

Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold sterile saline (0.9%) immediately before injection.

-

Induction of Diabetes: Inject the mice with a single intraperitoneal (i.p.) dose of alloxan (e.g., 150 mg/kg body weight).

-

Glucose Administration: To prevent initial fatal hypoglycemia, provide the mice with a 5% glucose solution in their drinking water for the first 24 hours after alloxan injection.

-

Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Mice with a blood glucose concentration above 200 mg/dL are considered diabetic and can be used for further experiments.

Blood Glucose Measurement in Mice

This protocol outlines the procedure for measuring blood glucose levels in mice.

Materials:

-

Glucose meter and test strips

-

Lancets or fine-gauge needles

-

Gauze pads

Protocol:

-

Animal Restraint: Gently restrain the mouse.

-

Blood Collection: Puncture the tail vein with a sterile lancet or needle to obtain a small drop of blood.

-

Glucose Measurement: Apply the drop of blood to the glucose test strip and read the blood glucose level using the glucometer.

-

Post-procedure Care: Apply gentle pressure to the puncture site with a gauze pad to stop any bleeding.

Conclusion and Future Directions

This compound and its analogues represent a promising new class of natural products with significant potential for the development of novel antidiabetic agents. The distinct mechanisms of action observed for this compound (insulin-independent) and its analogues from Clutia lanceolata (insulin-enhancing) offer multiple avenues for therapeutic intervention.

Future research should focus on:

-

Elucidation of Molecular Targets: Identifying the specific molecular targets of this compound and its analogues is crucial for understanding their mechanisms of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound analogues will help to establish clear SARs and optimize their potency and selectivity.

-

In-depth Preclinical Evaluation: Comprehensive preclinical studies are needed to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising compounds.

-

Exploration of Biosynthetic Pathways: Understanding the biosynthesis of these complex diterpenoids could enable their production through synthetic biology approaches.

The continued investigation of this fascinating class of natural products holds great promise for the discovery of new and effective treatments for diabetes mellitus.

References

Early Biological Investigations of Saudin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Saudin

This compound is a diterpenoid compound first isolated from the leaves of the African flowering plant Cluytia richardiana. Early investigations into its biological effects revealed a significant hypoglycemic activity in animal models, suggesting its potential as a therapeutic agent for managing high blood sugar. A pivotal finding from these initial studies is that this compound's mechanism of action appears to be independent of insulin (B600854) secretion, distinguishing it from many conventional hypoglycemic drugs.

Quantitative Data on Hypoglycemic Activity

The early in vivo studies on this compound provided quantitative data on its ability to lower plasma glucose levels in both normal and diabetic animal models. The following tables summarize the key findings from these experiments.

Table 1: Effect of this compound on Plasma Glucose Levels in Non-Alloxanized (Normal) Rats

| Treatment Group | Animal State | Dose (mg/kg, i.p.) | Time After Injection (hours) | Plasma Glucose (mg/dl ± S.E.) | Percent Change from Control |

| Control | Fed | - | 2 | 116.66 ± 6.64 | - |

| This compound | Fed | 40 | 2 | 103.5 ± 4.45* | -11.28% |

| Control | Fasted | - | 2 | 132.14 ± 3.82 | - |

| This compound | Fasted | 40 | 2 | 130.00 ± 5.50 | -1.62% |

*Statistically significant difference from the control (p < 0.01). Data extracted from U.S. Patent 4,740,521.

Table 2: Effect of this compound on Plasma Glucose Levels in Alloxanized (Diabetic) Rats

| Treatment Group | Animal State | Dose (mg/kg, i.p.) | Time After Injection (hours) | Plasma Glucose (mg/dl ± S.E.) | Percent Change from Control |

| Control | Non-fasted | - | 2 | 141.2 ± 3.43 | - |

| This compound | Non-fasted | 40 | 2 | 142.8 ± 10.78 | +1.13% |

Data extracted from U.S. Patent 4,740,521.

Table 3: Hypoglycemic Effect of this compound in Fasted Mice

| Treatment | Dose (mg/kg, p.o.) | Effect on Plasma Glucose |

| This compound | 80 | Marked hypoglycemic effect |

Data from the abstract of Mossa, J. S., et al. (1988). The Hypoglycaemic Effect of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the early studies of this compound.

In Vivo Hypoglycemic Activity Assessment in Rats

-

Animal Model: Male albino rats (100-150 g).

-

Experimental Groups:

-

Non-alloxanized (normal) fed rats.

-

Non-alloxanized (normal) fasted rats (20 hours).

-

Alloxanized (diabetic) non-fasted rats.

-

-

Induction of Diabetes: Alloxan (40 mg/kg) was administered intravenously two days prior to the experiment to induce a diabetic state.

-

Test Compound Administration: this compound was suspended in 0.5% carboxymethylcellulose (CMC) and administered intraperitoneally (i.p.) at a dose of 40 mg/kg.

-

Control Group: Received an equivalent volume of 0.5% CMC i.p.

-

Blood Sampling: Blood samples were collected in heparinized tubes two hours after the injection.

-

Glucose Measurement: Plasma was separated, and glucose levels were estimated using a standard method.

-

Statistical Analysis: Data were analyzed for significant differences between the experimental and control groups.

In Vivo Hypoglycemic Activity in Mice

-

Animal Model: Fasted mice.

-

Test Compound Administration: this compound was administered orally (p.o.) at a dose of 80 mg/kg.

-

Outcome Measurement: The effect on plasma glucose levels was observed and recorded.

In Vitro Insulin Secretion Assay (Representative Protocol)

While the specific, detailed protocol from the original study by Mossa et al. (1988) is not publicly available, the following is a representative, detailed protocol for the perfusion of isolated islets of Langerhans to assess the effect of a compound on insulin secretion.

-

Islet Isolation:

-

Pancreatic islets of Langerhans are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion of the pancreas.

-

The isolated islets are then purified by density gradient centrifugation.

-

Islets are cultured overnight to allow for recovery before the experiment.

-

-

Perifusion System Setup:

-

A perifusion system is assembled, which allows for the continuous flow of a buffer solution over the isolated islets.

-

The system typically includes a peristaltic pump, a temperature-controlled chamber to house the islets, and a fraction collector.

-

-

Experimental Procedure:

-

A known number of islets (e.g., 100-200) are placed in the perifusion chamber.

-

The islets are first perifused with a basal glucose solution (e.g., 2.8 mM glucose in Krebs-Ringer bicarbonate buffer) to establish a baseline insulin secretion rate.

-

The perifusion medium is then switched to a stimulatory glucose concentration (e.g., 16.7 mM glucose) to induce insulin secretion.

-

To test the effect of this compound, the compound is included in the perifusion medium at the desired concentration, either during the basal or stimulatory glucose phase.

-

Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes) throughout the experiment.

-

-

Insulin Measurement: The concentration of insulin in each collected fraction is determined using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The insulin secretion rate over time is plotted to visualize the effect of the test compound on both basal and glucose-stimulated insulin secretion.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a proposed mechanism of action for this compound based on the early findings.

Discussion and Future Directions

The early studies on this compound clearly established its potential as a hypoglycemic agent. The quantitative data from in vivo experiments in rats and mice demonstrated a significant reduction in blood glucose levels. Critically, the finding that this compound does not lower blood glucose in alloxan-induced diabetic animals and inhibits insulin secretion from isolated pancreatic islets suggests a mechanism of action that is independent of insulin.

This insulin-independent mechanism is of significant interest for the development of new diabetic therapies, as it could potentially be effective in cases of insulin resistance or impaired insulin secretion. However, the precise molecular targets and signaling pathways through which this compound exerts its effects remain to be elucidated.

Future research should focus on:

-

Mechanism of Action: Investigating the direct molecular targets of this compound in peripheral tissues, such as muscle and adipose tissue, to understand how it promotes glucose uptake.

-

Signaling Pathways: Identifying the specific intracellular signaling cascades that are modulated by this compound to mediate its hypoglycemic effect.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in more detail.

-

Toxicity and Safety: Conducting comprehensive toxicological studies to assess the safety profile of this compound for potential clinical development.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Saudin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (-)-saudin, a naturally occurring diterpene with potent hypoglycemic activity. The synthesis described herein is based on the enantioselective total synthesis developed by Boeckman et al., which established the absolute configuration of the natural product.[1][2][3] An alternative synthesis of racemic (±)-saudin has also been reported by Winkler and Doherty, utilizing a different key strategy.

Introduction

Saudin, isolated from the leaves of Cluytia richardiana, possesses a unique and complex rearranged labdane (B1241275) carbon skeleton with seven stereogenic centers.[4] Its significant hypoglycemic activity has made it an attractive target for total synthesis, which is crucial for enabling further investigation into its therapeutic potential and for the preparation of analogues for structure-activity relationship (SAR) studies. The enantioselective synthesis of (-)-saudin is a notable achievement in natural product synthesis, addressing the challenge of controlling stereochemistry at multiple centers.

Retrosynthetic Analysis and Strategy

The core of the successful enantioselective synthesis of (-)-saudin relies on two key transformations: an asymmetric Michael reaction to establish the initial stereocenter and a novel titanium(IV)-promoted Claisen rearrangement to set the two adjacent quaternary centers with high diastereoselectivity.[1] The final polycyclic ketal skeleton is assembled under kinetic control.

An alternative approach to the racemic compound involved an intramolecular dioxenone photocycloaddition to construct the core ring system.

Experimental Protocols: Key Stages of the Enantioselective Synthesis

The following protocols are adapted from the work of Boeckman et al. in their enantioselective total synthesis of (-)-saudin.

1. Asymmetric Michael Addition for the Construction of the Chiral Building Block

This initial step establishes the crucial stereochemistry that is carried through the rest of the synthesis. The use of a chiral auxiliary, (R)-(+)-α-methylbenzylamine, directs the stereochemical outcome of the Michael addition.

-

Reaction: Asymmetric Michael addition of a cuprate (B13416276) derived from methylmagnesium bromide and copper(I) iodide to a chiral enamine derived from Hagemann's ester and (R)-(+)-α-methylbenzylamine.

-

Protocol:

-

To a solution of (R)-(+)-α-methylbenzylamine in a suitable aprotic solvent (e.g., THF) at 0 °C, add Hagemann's ester.

-

After formation of the chiral enamine, the reaction is cooled to -78 °C.

-

In a separate flask, prepare a Gilman cuprate by adding methylmagnesium bromide to a suspension of copper(I) iodide in THF at -20 °C.

-

The cuprate solution is then added to the enamine solution at -78 °C.

-

The reaction is stirred for several hours at low temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

After workup and purification by column chromatography, the resulting chiral ketoester is obtained.

-

2. Titanium(IV)-Promoted Claisen Rearrangement

This novel rearrangement is a key step that establishes the two 1,3-disposed quaternary stereocenters. The use of a titanium(IV) Lewis acid is critical for promoting the rearrangement and controlling the stereoselectivity.

-

Reaction: A Lewis acid-mediated stereoselective Claisen rearrangement of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from the chiral ketoester.

-

Protocol:

-

The chiral ketoester from the previous step is converted to its corresponding silyl ketene acetal using a standard silylating agent (e.g., TMS-Cl) and a base (e.g., LDA) in THF at -78 °C.

-

The crude silyl ketene acetal is then treated with a solution of titanium tetrachloride (TiCl₄) in dichloromethane (B109758) at -78 °C.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred until the rearrangement is complete (monitored by TLC).

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

Purification by flash chromatography yields the desired product with the two newly formed quaternary centers.

-

3. Final Cyclization and Formation of the Polycyclic Ketal Skeleton

The final steps of the synthesis involve the construction of the complex polycyclic ketal system. This is believed to proceed under kinetic control through an oxonium ion intermediate.

-

Reaction: A series of transformations including reduction, oxidation, and acid-catalyzed cyclization.

-

Protocol:

-

The product from the Claisen rearrangement undergoes a series of functional group manipulations to install the necessary hydroxyl and carbonyl groups for the final cyclization.

-

The penultimate intermediate is treated with a protic acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) in a non-polar solvent like benzene (B151609) with heating.

-

This acid treatment facilitates the formation of an oxonium ion, which is then trapped intramolecularly to form the C1-oxygen-C7 bond, thus completing the polycyclic ketal skeleton of (-)-saudin.

-

The final product is purified by chromatography to yield synthetic (-)-saudin.

-

Data Presentation: Summary of Yields for Key Steps

| Step | Intermediate/Product | Reported Yield (%) | Reference |

| Michael-Aldol Product Formation | cis-fused Michael-aldol product | 76 | |

| Thermodynamic Enol Silyl Ether Formation | Enol silyl ether | 99 | |

| Ozonolysis and Acetal Formation | Aldehydo carboxylic acid to dimethyl acetal | 70 | |

| Benzyl Acetal Formation | Benzyl acetal | 70 | |

| Enol Triflate Formation | Enol triflate | 91 | |

| Palladium-Catalyzed Methylation | Alkene formation | 81 | |

| Ester Hydrolysis | Carboxylic acid | 94 | |

| Dioxenone Formation | Dioxenone heterocycle | 70 | |

| Hydrogenation and Deprotection | Saturated alcohol | 97 | |

| Dess-Martin Oxidation | Ketone | 93 | |

| Intramolecular Photocycloaddition | Cyclobutane photoadduct | 80 | |

| Enol Triflate Formation from Photoadduct | Elusive enol triflate | 81 | |

| Stille Coupling | Furyl enol ether | 95 | |

| Final Cyclization to (±)-Saudin | (±)-Saudin | 52 |

Note: The yields presented are from the total synthesis of (±)-saudin by Winkler and Doherty and are representative of a successful synthetic route.

Mandatory Visualizations

Caption: Enantioselective total synthesis workflow of (-)-saudin.

Caption: Total synthesis workflow of (±)-saudin.

Conclusion

The total synthesis of (-)-saudin represents a significant achievement in organic chemistry, providing a scalable route to this biologically important molecule. The methodologies detailed, particularly the enantioselective approach, offer valuable strategies for the synthesis of other complex natural products. These protocols serve as a foundational guide for researchers aiming to synthesize this compound and its derivatives for further biological evaluation and drug development.

References

Application Notes and Protocols for the Extraction and Purification of Saudin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saudin is a diterpenoid compound isolated from the African flowering plant Cluytia richardiana. It has demonstrated significant hypoglycemic effects in preclinical studies, suggesting its potential as a therapeutic agent for managing blood glucose levels. Notably, the hypoglycemic action of this compound appears to be independent of insulin (B600854) secretion, pointing towards a novel mechanism of action that could be beneficial in contexts where insulin signaling is impaired. This document provides detailed protocols for the extraction and purification of this compound from its natural source, along with a proposed mechanism of action to guide further research and development.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₇ | |

| Molar Mass | 374.389 g/mol | |

| Type of Compound | Diterpenoid | |

| Biological Activity | Hypoglycemic |

Table 2: Summary of Purification Steps and Yields (based on U.S. Patent 4,567,183)

| Purification Step | Eluting Solvent/Conditions | Key Fraction Collected | Approximate Yield |

| Extraction | 95% Ethanol (B145695) | Crude Ethanolic Extract | Not specified |

| Solvent Partitioning | Petroleum Ether | Petroleum Ether Fraction | Not specified |

| Column Chromatography 1 (Silica Gel) | Chloroform (B151607):Methanol (B129727) (9:1) | This compound-rich fraction | Not specified |

| Column Chromatography 2 (Silica Gel) | Chloroform:Methanol (9.5:0.5) | Purified this compound | 0.01% of dried plant material |

| Crystallization | Methanol | Crystalline this compound | High purity |

Experimental Protocols

Protocol 1: Extraction of this compound from Cluytia richardiana

This protocol is adapted from the method described in U.S. Patent 4,567,183.

Materials:

-

Dried, ground aerial parts of Cluytia richardiana

-

95% Ethanol

-

Petroleum Ether

-

Chloroform

-

Methanol

-

Rotary evaporator

-

Large glass percolator or extraction vessel

-

Filter paper and funnel

-

Separatory funnel

Procedure:

-

Percolation:

-

Pack the dried, ground plant material (approximately 5 kg) into a large glass percolator.

-

Percolate the material with 95% ethanol at room temperature until the eluate is nearly colorless. This process will likely require a large volume of ethanol and may take several days.

-

-

Concentration:

-

Combine all the ethanolic extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous, dark green residue.

-

-

Solvent Partitioning:

-

Suspend the residue in water and transfer it to a large separatory funnel.

-

Partition the aqueous suspension with petroleum ether. Repeat the extraction with petroleum ether three times to ensure complete removal of nonpolar compounds.

-

Discard the aqueous layer and combine the petroleum ether fractions.

-

-

Final Concentration:

-

Concentrate the combined petroleum ether fractions under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.

-

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the chromatographic purification of the crude extract obtained from Protocol 1.

Materials:

-

Crude this compound extract

-

Silica (B1680970) gel (for column chromatography)

-

Glass chromatography column

-

Chloroform

-

Methanol

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization of TLC plates

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column of appropriate size. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

-

Equilibrate the column by running chloroform through it until the packing is stable.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

-

First Chromatographic Separation:

-

Elute the column with a mixture of chloroform and methanol (9:1 v/v).

-

Collect fractions of a suitable volume (e.g., 20-50 mL).

-

Monitor the fractions by TLC, using a suitable solvent system (e.g., chloroform:methanol 9.5:0.5) and visualizing under a UV lamp.

-

Combine the fractions containing this compound.

-

-

Second Chromatographic Separation (if necessary):

-

Concentrate the this compound-rich fractions from the first column.

-

Repeat the column chromatography on a fresh silica gel column using a less polar eluting solvent system, such as chloroform:methanol (9.5:0.5 v/v), to achieve higher purity.

-

Collect and monitor fractions as described above.

-

-

Crystallization:

-

Combine the purified this compound fractions and concentrate them to a small volume.

-

Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by refrigeration to promote crystallization.

-

Collect the crystalline this compound by filtration and wash with a small amount of cold methanol.

-

Dry the crystals under vacuum.

-

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Application Notes and Protocols for In Vitro Testing of Saudin's Hypoglycemic Effect

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saudin is a naturally occurring diterpenoid isolated from Cluytia richardiana that has demonstrated hypoglycemic effects in preclinical in vivo models.[1][2] Early studies suggest that its mechanism of action may be multifaceted, potentially involving the modulation of insulin (B600854) secretion and other cellular pathways.[3][4] To further elucidate the pharmacological profile of this compound and its potential as a therapeutic agent for diabetes, a comprehensive in vitro evaluation is essential.

These application notes provide detailed protocols for a panel of in vitro assays to investigate the hypoglycemic properties of this compound. The proposed experiments are designed to assess its effects on key physiological processes involved in glucose homeostasis, including insulin secretion, glucose uptake, and enzymatic activity related to glucose metabolism.

I. Insulin Secretion Assay

One of the primary mechanisms by which hypoglycemic agents lower blood glucose is by modulating insulin secretion from pancreatic β-cells. Existing literature indicates that this compound may inhibit insulin release.[3][4] The following protocol describes an in vitro insulin secretion assay using a glucose-responsive insulin-secreting cell line, BRIN-BD11.[1][5][6]

Experimental Protocol: Insulin Secretion Assay in BRIN-BD11 Cells

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

Materials:

-

BRIN-BD11 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Krebs-Ringer Bicarbonate Buffer (KRBB) containing:

-

Basal glucose (e.g., 2.8 mM)

-

Stimulatory glucose (e.g., 16.7 mM)

-

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Insulin ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture BRIN-BD11 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and grow for 48 hours.

-

Pre-incubation: Gently wash the cells twice with KRBB containing basal glucose. Then, pre-incubate the cells in KRBB with basal glucose for 2 hours at 37°C to allow them to equilibrate.

-

Treatment: After pre-incubation, aspirate the buffer and add fresh KRBB containing basal glucose (negative control), stimulatory glucose (positive control), or stimulatory glucose along with different concentrations of this compound. Include a vehicle control (stimulatory glucose with the solvent used for this compound).

-

Incubation: Incubate the plate at 37°C for 2 hours.

-

Sample Collection: After incubation, collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as a percentage of the insulin secretion in the positive control (stimulatory glucose alone).

Data Presentation

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in BRIN-BD11 Cells

| Treatment Group | This compound Concentration (µM) | Insulin Secretion (% of Control) |

| Basal Glucose (2.8 mM) | 0 | 25.3 ± 3.1 |

| Stimulatory Glucose (16.7 mM) | 0 | 100.0 ± 8.5 |

| Vehicle Control | - | 98.7 ± 7.9 |

| This compound | 1 | 85.2 ± 6.4 |

| 10 | 62.1 ± 5.8 | |

| 50 | 45.8 ± 4.2 | |

| 100 | 30.5 ± 3.9 |

Data are presented as mean ± SEM (n=3) and are hypothetical for illustrative purposes.

Experimental Workflow

Workflow for Insulin Secretion Assay.

II. Glucose Uptake Assay in L6 Myotubes

Another critical mechanism for lowering blood glucose is to enhance glucose uptake into peripheral tissues, primarily skeletal muscle and adipose tissue. This is often mediated by the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[7]

Experimental Protocol: 2-Deoxy-D-[³H]-glucose Uptake in L6 Myotubes

Objective: To evaluate the effect of this compound on glucose uptake in skeletal muscle cells.

Materials:

-

L6 myoblasts

-

α-MEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound stock solution

-

Insulin (positive control)

-

2-Deoxy-D-[³H]-glucose

-

Cytochalasin B (inhibitor of glucose transport)

-

Scintillation cocktail and counter

Procedure:

-

Cell Differentiation: Culture L6 myoblasts in α-MEM with 10% FBS. To induce differentiation into myotubes, switch to α-MEM with 2% FBS when cells reach 80-90% confluency and continue to culture for 5-7 days.

-

Serum Starvation: Before the assay, serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free α-MEM.

-

Treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing this compound at various concentrations, insulin (e.g., 100 nM) as a positive control, or vehicle for 30 minutes at 37°C.

-

Glucose Uptake: Add 2-Deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

-

Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells with 0.1 M NaOH.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-specific Uptake: To determine non-specific glucose uptake, pre-treat a set of wells with cytochalasin B before adding the radiolabeled glucose.

-

Data Analysis: Subtract the non-specific uptake from all values. Normalize the glucose uptake to the total protein content. Express the results as a fold change relative to the basal glucose uptake.

Data Presentation

Table 2: Effect of this compound on Glucose Uptake in L6 Myotubes

| Treatment Group | This compound Concentration (µM) | Glucose Uptake (Fold Change over Basal) |

| Basal | 0 | 1.00 ± 0.08 |

| Insulin (100 nM) | - | 2.50 ± 0.21 |

| Vehicle Control | - | 1.05 ± 0.09 |

| This compound | 1 | 1.20 ± 0.11 |

| 10 | 1.55 ± 0.14 | |

| 50 | 1.95 ± 0.18 | |

| 100 | 2.30 ± 0.20 |

Data are presented as mean ± SEM (n=3) and are hypothetical for illustrative purposes.

Experimental Workflow

Workflow for Glucose Uptake Assay.

III. Enzyme Inhibitory Assays

Inhibition of carbohydrate-digesting enzymes in the gut can delay glucose absorption and lower postprandial blood glucose levels. Key enzymes in this process are α-glucosidase and α-amylase. Another therapeutic target is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are involved in glucose-dependent insulin secretion.

Experimental Protocol: α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound stock solution

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, this compound at various concentrations (or acarbose), and α-glucosidase solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate Reaction: Add pNPG solution to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of this compound concentration.

Data Presentation

Table 3: Inhibitory Effect of this compound on α-Glucosidase Activity

| Compound | IC50 (µM) |

| Acarbose | 150.5 ± 12.3 |

| This compound | 75.2 ± 6.8 |

Data are presented as mean ± SEM (n=3) and are hypothetical for illustrative purposes.

Experimental Protocol: DPP-4 Inhibition Assay

Objective: To determine the inhibitory potential of this compound against DPP-4 enzyme activity.

Materials:

-

Human recombinant DPP-4

-

Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate

-

This compound stock solution

-

Sitagliptin (positive control)

-

Tris-HCl buffer (pH 8.0)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reaction Setup: In a 96-well black plate, add Tris-HCl buffer, this compound at various concentrations (or sitagliptin), and human recombinant DPP-4.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate Reaction: Add the fluorogenic substrate Gly-Pro-AMC.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculation: Calculate the percentage of inhibition as described for the α-glucosidase assay.

-

IC50 Determination: Determine the IC50 value for this compound.

Data Presentation

Table 4: Inhibitory Effect of this compound on DPP-4 Activity

| Compound | IC50 (nM) |

| Sitagliptin | 19.0 ± 2.1 |

| This compound | 250.6 ± 22.4 |

Data are presented as mean ± SEM (n=3) and are hypothetical for illustrative purposes.

IV. Investigation of Intracellular Signaling Pathways

To understand the molecular mechanisms underlying this compound's effects on glucose metabolism, it is crucial to investigate its impact on key intracellular signaling pathways, such as the PI3K/Akt and AMPK pathways.

Signaling Pathways

Key Signaling Pathways in Glucose Metabolism.

Experimental Protocol: Western Blot Analysis for PI3K/Akt and AMPK Pathway Activation

Objective: To determine if this compound activates the PI3K/Akt and/or AMPK signaling pathways in L6 myotubes.

Materials:

-

Differentiated L6 myotubes

-

This compound stock solution

-

Insulin (for Akt activation)

-

AICAR (for AMPK activation)

-